1H-Indole-3-acetamide, N-3-pyridinyl-
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Overview
Description
1H-Indole-3-acetamide, N-3-pyridinyl- is a compound that belongs to the class of indole derivatives. The compound has a molecular formula of C10H10N2O and a molecular weight of 174.1992 .
Preparation Methods
The synthesis of 1H-Indole-3-acetamide, N-3-pyridinyl- can be achieved through various synthetic routes. One common method involves the coupling of indole-3-acetic acid with substituted anilines in the presence of a coupling reagent such as 1,1-carbonyldiimidazole . The reaction conditions typically involve the use of solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1H-Indole-3-acetamide, N-3-pyridinyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield indole-3-acetic acid derivatives, while reduction may produce indolin-3-acetamide .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of other indole derivatives with potential biological activities . In biology, the compound has been investigated for its role in plant growth regulation and stress responses . In medicine, indole derivatives have shown promise as potential therapeutic agents for various diseases, including cancer, diabetes, and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetamide, N-3-pyridinyl- involves its interaction with specific molecular targets and pathways. In plants, the compound acts as a precursor for the synthesis of the plant hormone indole-3-acetic acid, which regulates plant growth and development . In biological systems, indole derivatives have been shown to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects . For example, the compound’s antihyperglycemic activity is attributed to its inhibition of the enzyme α-amylase, which plays a role in carbohydrate metabolism .
Comparison with Similar Compounds
1H-Indole-3-acetamide, N-3-pyridinyl- can be compared with other similar compounds, such as indole-3-acetic acid and indole-3-acetonitrile. While all these compounds share the indole nucleus, they differ in their functional groups and biological activities . Indole-3-acetic acid is a well-known plant hormone that regulates various aspects of plant growth and development . Indole-3-acetonitrile, on the other hand, is an intermediate in the biosynthesis of indole-3-acetic acid and has been studied for its potential role in plant defense mechanisms .
Properties
CAS No. |
84289-32-7 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H13N3O/c19-15(18-12-4-3-7-16-10-12)8-11-9-17-14-6-2-1-5-13(11)14/h1-7,9-10,17H,8H2,(H,18,19) |
InChI Key |
UJVXENGXFQGLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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